molecular formula C8H8Cl2O B6160658 (3,4-dichloro-2-methylphenyl)methanol CAS No. 1806274-80-5

(3,4-dichloro-2-methylphenyl)methanol

Cat. No.: B6160658
CAS No.: 1806274-80-5
M. Wt: 191.1
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Description

(3,4-Dichloro-2-methylphenyl)methanol is a substituted benzyl alcohol derivative characterized by a methanol group attached to a phenyl ring substituted with two chlorine atoms at positions 3 and 4 and a methyl group at position 2. Chlorinated aromatic alcohols like this are often intermediates in pharmaceuticals, agrochemicals, or materials science due to their reactivity and stability. The electron-withdrawing chlorine atoms and electron-donating methyl group influence its physicochemical properties, such as acidity, solubility, and reactivity in substitution or oxidation reactions .

Properties

CAS No.

1806274-80-5

Molecular Formula

C8H8Cl2O

Molecular Weight

191.1

Purity

95

Origin of Product

United States

Chemical Reactions Analysis

(3,4-dichloro-2-methylphenyl)methanol: undergoes various types of reactions:

  • Oxidation: Oxidation of the methanol group can produce the corresponding carboxylic acid.

  • Reduction: Reduction of the compound can lead to the formation of the corresponding alkane.

  • Substitution Reactions: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) under acidic conditions.

  • Reduction: Lithium aluminium hydride (LiAlH₄) or catalytic hydrogenation.

  • Substitution: Halogenation with chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation: 3,4-dichloro-2-methylbenzoic acid.

  • Reduction: 3,4-dichloro-2-methylbenzene.

  • Substitution: Various halogenated derivatives depending on the substituent.

Scientific Research Applications

(3,4-dichloro-2-methylphenyl)methanol: has several applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

  • Industry: Employed in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which (3,4-dichloro-2-methylphenyl)methanol exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key analogues include:

  • (3,4-Dimethoxyphenyl)methanol: Methoxy groups at positions 3 and 4.
  • (2-Chloro-3,4-dimethoxyphenyl)methanol: Chlorine at position 2 and methoxy groups at 3 and 4.
  • 4-Chloro-2-methylphenol: A phenol derivative with structural similarities (positions of Cl and CH₃) .

Physicochemical Properties

Property (3,4-Dichloro-2-methylphenyl)methanol (3,4-Dimethoxyphenyl)methanol (2-Chloro-3,4-dimethoxyphenyl)methanol
Molecular Weight (g/mol) ~207.5 (calculated) 184.2 218.6
Melting Point (°C) Not reported Not reported Not reported
Solubility Likely soluble in polar aprotic solvents (e.g., dichloromethane, methanol) Soluble in ethanol, methanol Soluble in methanol, dichloromethane
Reactivity Electrophilic substitution favored at positions ortho/para to Cl; potential for oxidation to aldehyde/ketone Methoxy groups enhance electron density, favoring electrophilic aromatic substitution Chlorine at position 2 directs further substitutions

Notes:

  • The methyl and chlorine substituents in this compound likely reduce water solubility compared to methoxy analogues due to increased hydrophobicity .
  • Methanol’s polarity () enhances solubility of these compounds in alcohols and chlorinated solvents during synthesis .

Key Research Findings and Data Gaps

  • Thermal Stability: No direct data on decomposition temperatures. Analogues like 4-chloro-2-methylphenol decompose above 200°C, suggesting similar stability .
  • Toxicity: Chlorinated aromatics often exhibit higher toxicity than methoxy derivatives, necessitating careful handling (inferred from methanol’s toxicity in ).
  • Data Gaps : Experimental values for melting points, boiling points, and partition coefficients (logP) are absent. Further studies should prioritize these measurements.

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